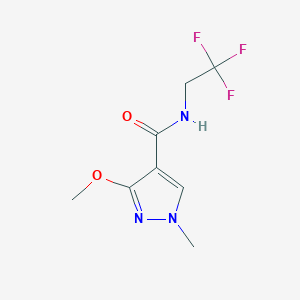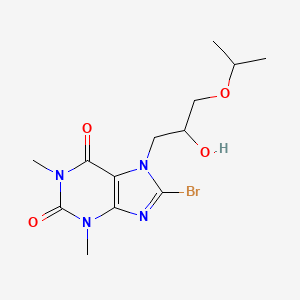
8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemically modified purine derivative. Purine derivatives are a significant class of compounds due to their wide range of biological activities. Although the specific compound is not directly described in the provided papers, it is structurally related to the compounds discussed in the papers, which include various substituted purine diones with potential broncholytic activity .
Synthesis Analysis
The synthesis of related purine derivatives typically involves alkylation reactions. For instance, the alkylation of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with alkyl halides in the presence of potassium carbonate in DMF or the alkylation of its sodium salt with alkyl iodides can lead to 7-alkyl or 7-(β-hydroxyalkyl) substituted purine diones . These methods could potentially be adapted to synthesize the compound by choosing appropriate halides and reaction conditions to introduce the 8-bromo and 2-hydroxy-3-isopropoxypropyl groups at the 7-position of the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives can be complex, with potential for intramolecular hydrogen bonding and halogen bonding, as seen in a related compound where an intramolecular O—H∙∙∙O hydrogen bond forms an S(8) ring . The presence of substituents like bromo, hydroxy, and isopropoxypropyl groups in the compound of interest would influence its three-dimensional conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents. The hydroxy groups present in these molecules can participate in hydrogen bonding, which can affect their reactivity and the formation of crystal structures . The bromo group could be reactive in further substitution reactions, potentially allowing for the synthesis of additional derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromo group could increase the molecular weight and affect the compound's volatility and solubility. The hydroxy and isopropoxypropyl groups could confer additional solubility in polar solvents due to hydrogen bonding capabilities. The crystal structure of related compounds suggests that hydrogen and halogen bonding can lead to the stacking of molecules along specific crystal axes .
Aplicaciones Científicas De Investigación
Unusual Reaction Processes
The compound has been involved in studies exploring unusual reaction processes. For instance, a study by Khaliullin and Shabalina (2020) found that 8-bromo-substituted purine diones react with trisamine in dimethylformamide (DMF), yielding unexpected products due to a nucleophilic substitution reaction with dimethylamine (Khaliullin & Shabalina, 2020).
Synthesis of Novel Compounds
Research has also focused on synthesizing new compounds using 8-bromo purine diones. For example, the synthesis of new bromophenols and brominated tetrahydroisoquinolines used similar compounds as starting materials, as detailed in a study by Ma et al. (2007) (Ma et al., 2007).
Study of Serotonin Receptor Affinity
The affinity for serotonin receptors has been a subject of study. Żmudzki et al. (2015) synthesized derivatives of 8-amino-1,3-dimethyl purine diones and investigated their affinity and antagonistic activity for serotonin receptors (Żmudzki et al., 2015).
Exploration of Molecular Structures
Studies like that of Karczmarzyk, Karolak-Wojciechowska, and Pawłowski (1995) have explored the molecular structures of compounds related to 8-bromo purine diones, revealing details about their conformation and stability (Karczmarzyk et al., 1995).
Synthesis of Potential Therapeutic Agents
Some research has focused on the synthesis of potential therapeutic agents. For example, a study by Żmudzki et al. (2013) involved the creation of new compounds with potential psychotropic activity by modifying purine-2,6-dione (Żmudzki et al., 2013).
Anticancer Research
In the quest for new anticancer agents, compounds like 8-bromo-7-(2-hydroxy-3-isopropoxypropyl) purine diones have been used as starting materials for synthesizing novel compounds with anti-proliferative properties, as demonstrated in a study by Sucharitha et al. (2021) (Sucharitha et al., 2021).
Antiinflammatory Research
Compounds derived from 8-bromo purine diones have shown antiinflammatory activity in studies like that of Kaminski et al. (1989), where they were tested in models of chronic inflammation (Kaminski et al., 1989).
Propiedades
IUPAC Name |
8-bromo-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O4/c1-7(2)22-6-8(19)5-18-9-10(15-12(18)14)16(3)13(21)17(4)11(9)20/h7-8,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEGNKZBDVQFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)


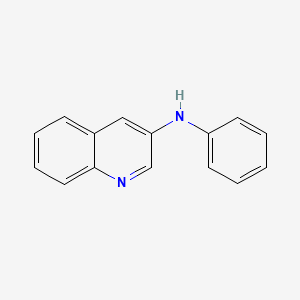
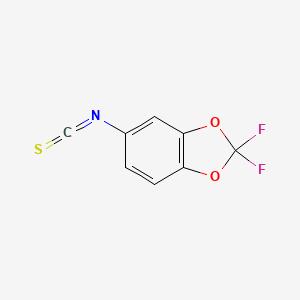

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)
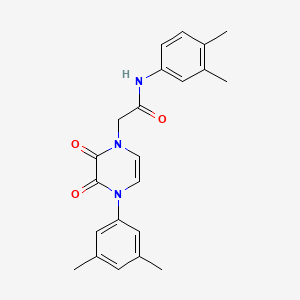
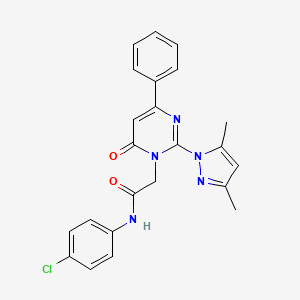
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)
![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)
